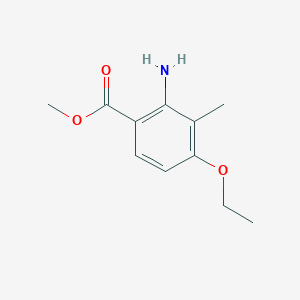

Methyl 2-amino-4-ethoxy-3-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181434-72-0 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-amino-4-ethoxy-3-methylbenzoate |

InChI |

InChI=1S/C11H15NO3/c1-4-15-9-6-5-8(11(13)14-3)10(12)7(9)2/h5-6H,4,12H2,1-3H3 |

InChI Key |

FPBREVLTCBBVAY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=C(C=C1)C(=O)OC)N)C |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)OC)N)C |

Synonyms |

Benzoic acid, 2-amino-4-ethoxy-3-methyl-, methyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Ethoxy 3 Methylbenzoate and Its Analogues

Strategic Retrosynthetic Analysis and Target-Oriented Synthesis Approaches for Methyl 2-amino-4-ethoxy-3-methylbenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the ester and amine functionalities.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Ester and Amine Groups: The target molecule can be disconnected at the C-N bond of the amine and the C-O bond of the ester. This leads to a substituted benzoic acid precursor and methanol (B129727), or a substituted nitrobenzoate which can then be reduced.

Functional Group Interconversion (FGI): The amino group can be derived from the reduction of a nitro group, a common and reliable transformation. This points to a 2-nitro-4-ethoxy-3-methylbenzoic acid derivative as a key intermediate.

Disconnection of Aromatic Substituents: The ethoxy and methyl groups on the benzene (B151609) ring can be introduced through various aromatic substitution reactions. The directing effects of the substituents must be carefully considered to achieve the desired regiochemistry. For instance, starting from a simpler substituted benzene, sequential electrophilic aromatic substitution or nucleophilic aromatic substitution reactions could be employed.

A potential target-oriented synthesis could commence from a readily available substituted nitrotoluene. The synthesis would involve a sequence of nitration, etherification, oxidation of the methyl group to a carboxylic acid, esterification, and finally, reduction of the nitro group to the desired amine. The order of these steps would be crucial to ensure correct regiochemical outcomes.

Table 1: Potential Retrosynthetic Precursors for this compound

| Precursor | Synthetic Transformation |

| Methyl 2-nitro-4-ethoxy-3-methylbenzoate | Reduction of the nitro group |

| 2-Amino-4-ethoxy-3-methylbenzoic acid | Esterification |

| 2-Nitro-4-hydroxy-3-methylbenzoic acid | Etherification and Esterification |

| 3-Methyl-4-nitrophenol | Etherification, Carboxylation, Esterification, Reduction |

Catalytic Pathways and Reaction Optimization in Aminobenzoate Ester Formation

The formation of the aminobenzoate ester functionality can be achieved through several catalytic pathways, each with its own set of advantages and challenges.

Esterification of Aminobenzoic Acids: The direct esterification of 2-amino-4-ethoxy-3-methylbenzoic acid with methanol is a straightforward approach. This reaction is typically acid-catalyzed, using strong acids like sulfuric acid or dry HCl gas. youtube.comprepchem.com

Reaction Optimization: Key parameters for optimization include the choice of catalyst, reaction temperature, and removal of water to drive the equilibrium towards the product. The use of dehydrating agents or a Dean-Stark apparatus can improve yields.

Reduction of Nitrobenzoate Esters: An alternative and often high-yielding method is the catalytic hydrogenation of a corresponding nitro-substituted ester, Methyl 2-nitro-4-ethoxy-3-methylbenzoate. orgsyn.orgguidechem.com

Catalytic Systems: A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. guidechem.com Other catalysts such as platinum oxide (PtO2) or Raney nickel are also effective. orgsyn.orgchemicalbook.com

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere. Optimization involves selecting the appropriate solvent, hydrogen pressure, and catalyst loading to achieve complete and selective reduction of the nitro group without affecting the ester functionality.

Transesterification: Transesterification of another alkyl aminobenzoate with methanol in the presence of a suitable catalyst is also a viable route. google.com This method can be advantageous when the starting aminobenzoic acid is difficult to handle or when specific reaction conditions are required.

Table 2: Comparison of Catalytic Methods for Aminobenzoate Ester Formation

| Method | Catalyst | Advantages | Potential Challenges |

| Acid-Catalyzed Esterification | H₂SO₄, HCl | Readily available catalysts, simple procedure | Reversible reaction, requires water removal |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High yields, clean reaction, mild conditions | Requires specialized hydrogenation equipment, catalyst cost |

| Transesterification | Acid or Base Catalysts | Can be driven to completion by using excess alcohol | Equilibrium-controlled, may require removal of the byproduct alcohol |

Development of Novel Reagents and Methodologies for Regioselective Functionalization of the Benzoate (B1203000) Core

Achieving the specific 2-amino, 3-methyl, and 4-ethoxy substitution pattern on the benzoate core requires precise control over the regioselectivity of the functionalization reactions. Modern synthetic methodologies offer advanced tools for this purpose.

Directed Ortho-Metalation (DoM): This strategy utilizes a directing group to guide the deprotonation and subsequent electrophilic substitution at a specific ortho position. For instance, a carboxylic acid or a protected amine group could direct the introduction of the methyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, provide powerful methods for forming C-C and C-O bonds with high regioselectivity. Starting with a di- or tri-halogenated benzene derivative, sequential cross-coupling reactions could be employed to introduce the methyl and ethoxy groups. The use of directing groups can enhance the regioselectivity of these transformations. rsc.orgnih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important area of research that offers a more atom-economical approach to synthesis. rsc.org Regioselective C-H methylation and etherification of a pre-functionalized benzoate core could potentially streamline the synthesis.

The development of novel reagents, such as specialized ligands for transition metal catalysts and new electrophilic or nucleophilic sources, is crucial for improving the efficiency and selectivity of these reactions.

Exploration of Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comepitomejournals.comrroij.com Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes. mdpi.comchemistryjournals.net

Key Green Chemistry Principles in this Context:

Prevention of Waste: Designing synthetic routes with high atom economy to minimize the formation of byproducts. solubilityofthings.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rroij.comroyalsocietypublishing.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. frontiersin.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. While challenging for this specific molecule, biosynthetic pathways for aminobenzoic acid derivatives are being investigated. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. epitomejournals.comroyalsocietypublishing.org Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally benign approach. researchgate.net

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Prioritizing addition reactions and catalytic cycles over substitution and elimination reactions that generate stoichiometric byproducts. |

| Safer Solvents | Replacing chlorinated solvents with ethanol, water, or 2-methyltetrahydrofuran (B130290) in steps like extraction and purification. |

| Energy Efficiency | Investigating microwave-assisted nitration or esterification to reduce reaction times and energy input. |

| Catalysis | Utilizing recyclable solid acid catalysts for esterification or developing enzymatic methods for the reduction of the nitro group. |

| Renewable Feedstocks | Exploring biosynthetic routes starting from glucose or other renewable carbon sources to produce aminobenzoic acid precursors. mdpi.com |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, selectivity, and sustainability.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of Methyl 2 Amino 4 Ethoxy 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-amino-4-ethoxy-3-methylbenzoate, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D NMR (¹H, ¹³C) Analysis of this compound

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework.

The ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons would appear as distinct signals in the downfield region, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their substitution pattern on the benzene (B151609) ring. The ethoxy group would be characterized by a triplet and a quartet, corresponding to the methyl and methylene protons, respectively. The methyl group on the aromatic ring and the methyl ester group would each produce a singlet. The amino group protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the ester group would be observed at the lowest field. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached functional groups. The carbons of the ethoxy and methyl groups would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | d, d | 1H, 1H |

| -OCH₃ | ~3.8 | s | 3H |

| -OCH₂CH₃ | ~4.0 | q | 2H |

| -CH₃ (ring) | ~2.2 | s | 3H |

| -OCH₂CH₃ | ~1.4 | t | 3H |

| -NH₂ | 4.0 - 5.0 | br s | 2H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 120 - 140 |

| -OCH₃ | 50 - 60 |

| -OCH₂CH₃ | 60 - 70 |

| -CH₃ (ring) | 15 - 25 |

| -OCH₂CH₃ | 10 - 20 |

Multidimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Elucidating Complex Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the assignment of adjacent protons, such as those within the ethoxy group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the substituents and the aromatic ring, for instance, by observing correlations from the methyl ester protons to the carbonyl carbon and the adjacent aromatic carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, these techniques could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between their protons.

Solid-State NMR Applications for Crystalline Forms of this compound

Should the compound be crystalline, solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample, revealing details about polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Confirmation and Molecular Vibrations

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the molecule.

Detailed Infrared Spectroscopic Fingerprint Analysis of this compound

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be found in the 1000-1300 cm⁻¹ region. Bending vibrations for the aromatic ring and the various substituents would also be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (ester) | Stretch | 1700 - 1730 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O (ester/ether) | Stretch | 1000 - 1300 | Strong |

Complementary Raman Spectroscopy for Molecular Symmetry and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often give rise to strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong Raman bands. The symmetric stretching of other functional groups could also be more prominent in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the exact molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, with the molecular formula C₁₁H₁₅NO₃, the theoretical exact mass can be calculated.

HRMS analysis would yield a high-resolution m/z value for the molecular ion (M⁺) or, more commonly in modern techniques like electrospray ionization, the protonated molecule ([M+H]⁺). This precise measurement allows for the confident verification of the compound's elemental formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). For instance, a compound with the formula C₁₂H₁₇O₂ would have the same nominal mass but a different exact mass.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass (M) | 209.105194 | ||

| Protonated Molecule ([M+H]⁺) | 210.112999 |

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation where a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.govnih.gov

The fragmentation of this compound is dictated by its functional groups: an aromatic amine, an ethoxy group, a methyl group, and a methyl ester. The molecular ion is energetically unstable and will break apart at its weakest bonds or through rearrangements to form more stable fragments. chemguide.co.uklibretexts.org

Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the ester: This would result in a fragment ion at m/z 194.

Loss of a methoxy radical (•OCH₃) from the ester: This leads to the formation of a benzoyl-type cation at m/z 178.

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group: This is a common fragmentation for ethers, yielding a phenoxy-type cation at m/z 180.

Loss of the entire methoxycarbonyl group (•COOCH₃): This would produce a fragment at m/z 150.

Alpha-cleavage: Aliphatic amines often undergo cleavage at the α-carbon bond. libretexts.org In this molecule, fragmentation could occur within the substituents.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 209)

| Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 194 | Methyl radical | CH₃ | [M - CH₃]⁺ |

| 180 | Ethyl radical | C₂H₅ | [M - C₂H₅]⁺ |

| 178 | Methoxy radical | OCH₃ | [M - OCH₃]⁺ |

| 166 | Propylene | C₃H₅ | [M - C₃H₅]⁺ (from ethoxy and methyl) |

| 150 | Methoxycarbonyl radical | COOCH₃ | [M - COOCH₃]⁺ |

The choice of ionization technique is crucial for successful mass spectrometric analysis and depends on the analyte's properties. For a moderately polar compound like this compound, several advanced ionization methods are suitable.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar and thermally labile molecules. nih.govoup.comresearchgate.net It would typically generate the protonated molecule, [M+H]⁺, with minimal fragmentation in the source, making it perfect for accurate molecular weight determination and as a precursor for MS/MS experiments.

Electron Ionization (EI): This is a classic, high-energy technique that bombards the molecule with electrons, causing extensive fragmentation. oup.comnih.gov While it might lead to a weak or absent molecular ion peak, the rich fragmentation pattern it produces is highly valuable for structural elucidation by comparing it to spectral libraries and known fragmentation rules.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization. nih.gov It is particularly useful for high-resolution mass measurements and can be an alternative to ESI.

Solvent-Assisted Ionization (SAI): A newer technique where ionization occurs by introducing a solution of the analyte into the heated inlet of the mass spectrometer, offering a simple method that can be more efficient than ESI for certain compounds. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The part of the molecule responsible for this absorption is known as the chromophore.

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum of benzene shows characteristic absorptions related to π → π* transitions. up.ac.za The presence of substituents on the ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The substituents on the benzene ring in this molecule have distinct electronic effects:

Amino (-NH₂) and Ethoxy (-OC₂H₅) groups: These are strong electron-donating groups (auxochromes) that increase the electron density of the aromatic ring through resonance. This effect raises the energy of the highest occupied molecular orbital (HOMO), reduces the HOMO-LUMO energy gap, and typically results in a bathochromic (red) shift to longer wavelengths.

Methyl Ester (-COOCH₃) group: This is an electron-withdrawing group that delocalizes the π-electrons.

Methyl (-CH₃) group: This is a weak electron-donating group.

The combined effect of these groups, particularly the strong electron-donating amino and ethoxy groups, is expected to cause significant bathochromic shifts compared to unsubstituted benzene (λmax ≈ 255 nm). The spectrum would likely show two primary π → π* absorption bands, similar to other substituted anilines and benzoic acid esters. acs.orgscilit.comresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π* (Primary Band) | 220 - 250 | High-energy transition, high molar absorptivity. |

| π → π* (Secondary Band) | 280 - 320 | Lower-energy transition due to extensive conjugation and substituent effects. |

The polarity of the solvent can significantly alter the position of absorption bands, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.comnih.goveurjchem.comjcbsc.org This effect arises from differential solvation of the ground and excited electronic states.

For π → π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. youtube.comscribd.com This reduces the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths). tutorchase.com Conversely, in non-polar solvents, the λmax is expected at shorter wavelengths.

If any n → π* transitions were observable (originating from the non-bonding electrons on the oxygen and nitrogen atoms), they would typically exhibit a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. This is because the ground state, with its lone pair of electrons, is stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap to the excited state. youtube.com

Table 4: Predicted Solvatochromic Shifts for the Main π → π Transition of this compound*

| Solvent | Relative Polarity | Expected Shift in λmax |

|---|---|---|

| n-Hexane | Non-polar | Shorter wavelength (Hypsochromic relative to polar) |

| Ethanol | Polar Protic | Intermediate wavelength |

| Water | Highly Polar Protic | Longer wavelength (Bathochromic relative to non-polar) |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is a non-destructive analytical method that provides detailed information about the atomic and molecular structure of a crystal. creative-biostructure.comfiveable.me When a beam of X-rays interacts with a crystalline material, the regularly spaced atoms in the crystal lattice cause the X-rays to diffract in specific, predictable patterns. creative-biostructure.comcarleton.edu By analyzing the angles and intensities of these diffracted beams, researchers can deduce the three-dimensional arrangement of atoms, providing precise measurements of bond lengths, bond angles, and other key structural features. creative-biostructure.compulstec.net

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state. jst.go.jpnih.gov This method requires a high-quality single crystal of the compound, typically less than a millimeter in any dimension. The crystal is mounted on a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected by a detector, and the analysis of this pattern allows for the complete determination of the crystal structure. fiveable.mepulstec.net

For a molecule such as this compound, SCXRD would provide unambiguous confirmation of its molecular structure. It would reveal the precise spatial orientation of the amino, ethoxy, methyl, and methyl benzoate (B1203000) groups attached to the benzene ring. This includes the planarity of the aromatic ring and the conformation of the flexible ethoxy and methyl ester substituents. Furthermore, for chiral molecules, SCXRD can be used to determine the absolute configuration of stereocenters.

The primary output of an SCXRD experiment is a set of crystallographic data that defines the unit cell—the basic repeating unit of the crystal lattice—and the atomic positions within it. An illustrative example of the type of data that would be generated for this compound is presented in the table below, using parameters typical for a small organic molecule.

Illustrative Single Crystal XRD Data Table

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₁₁H₁₅NO₃ |

| Formula Weight | 209.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 8.45 |

| c (Å) | 12.33 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1065.4 |

| Z | 4 |

This data allows for a detailed conformational analysis, revealing how the molecule packs in the crystal lattice and highlighting any intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. atomfair.com The diffraction pattern obtained is not a series of spots, but rather a plot of intensity versus the diffraction angle (2θ), which appears as a series of peaks. pulstec.net

Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline phase or polymorph. atomfair.com This makes PXRD an invaluable tool for crystalline phase identification and for assessing the purity of a sample. iucr.orgmalvernpanalytical.com The presence of peaks corresponding to other crystalline forms or impurities can be readily detected. intertek.com This is particularly crucial in the pharmaceutical industry, where different polymorphs of a drug can have significantly different properties, including solubility and bioavailability. iucr.orgresearchgate.netnih.gov

For this compound, PXRD would be used to confirm the identity of a synthesized batch against a known standard, to ensure phase purity, and to detect any potential polymorphic transformations that might occur under different processing or storage conditions. intertek.com

An illustrative PXRD pattern for the compound would consist of a list of 2θ angles and their corresponding d-spacings and relative intensities, as shown in the hypothetical data table below.

Illustrative Powder XRD Data Table

| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.8 | 5.60 | 100 |

| 21.1 | 4.21 | 65 |

| 23.5 | 3.78 | 40 |

| 26.8 | 3.32 | 75 |

By comparing an experimentally obtained pattern to a reference database, one can confirm the identity and assess the crystalline purity of a sample of this compound. malvernpanalytical.com

Following a comprehensive search for scholarly articles and research data, it has been determined that specific computational and theoretical modeling studies for the compound This compound are not available in the public scientific literature. As a result, the creation of a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections is not possible without speculating or fabricating information.

Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of Methyl 2 Amino 4 Ethoxy 3 Methylbenzoate

Elucidation of Reaction Mechanisms and Transition State Analysis Involving Methyl 2-amino-4-ethoxy-3-methylbenzoate

Computational Studies of Key Synthetic Steps and Reaction Pathways

While specific computational studies on the synthesis of this compound are not prominent in published literature, the reaction pathways can be analyzed using established quantum chemical methods. A plausible synthetic route could involve the multi-step transformation of a simpler precursor like 3-methylbenzoic acid. Computational modeling, primarily using Density Functional Theory (DFT), can be employed to investigate the mechanism and feasibility of each key step.

For instance, a hypothetical synthetic sequence could include:

Nitration: Introduction of a nitro group ortho to the carboxylic acid.

Esterification: Conversion of the carboxylic acid to its methyl ester.

Reduction: Reduction of the nitro group to an amino group.

Halogenation and Ethoxylation: Introduction of the ethoxy group at the para position.

Free Energy Profiles and Kinetic Barrier Determinations

A critical aspect of studying reaction mechanisms is the determination of the free energy profile, which maps the change in Gibbs free energy as reactants are converted into products. researchgate.net These profiles are constructed by calculating the free energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. The difference in free energy between the reactants and the highest-energy transition state represents the activation energy or kinetic barrier (ΔG‡) of the reaction. researchgate.net This barrier is the primary determinant of the reaction rate.

Table 1: Hypothetical Free Energy Data for a Key Synthetic Step

This interactive table presents a hypothetical free energy profile for a single reaction step, such as the reduction of a nitro-intermediate to the corresponding amino group. The values illustrate how computational data can be used to quantify the reaction's thermodynamics and kinetics.

| Species | Relative Enthalpy (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) | Role |

| Reactants | 0.0 | 0.0 | Starting Materials |

| Transition State 1 | +22.5 | +24.8 | Kinetic Barrier |

| Intermediate | -5.2 | -4.1 | Transient Species |

| Transition State 2 | +15.8 | +17.3 | Kinetic Barrier |

| Products | -18.7 | -16.5 | Final Products |

Note: Data are hypothetical and for illustrative purposes.

Prediction and Validation of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which is invaluable for structure verification and the interpretation of experimental data. researchgate.net

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The standard methodology involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized, typically using DFT with a functional like B3LYP.

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.net

Chemical Shift Prediction: The calculated absolute shielding values are converted to chemical shifts (δ, in ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, this process would provide predicted shifts for each unique proton and carbon atom. Advanced protocols may involve averaging the results over several low-energy conformations (Boltzmann weighting) and including a solvent model to better replicate experimental conditions. github.io Such predictions can help assign ambiguous signals in an experimental spectrum.

Table 2: Predicted vs. Expected ¹H NMR Chemical Shifts

This table shows a hypothetical comparison between theoretically predicted ¹H NMR chemical shifts for this compound and typical expected ranges for the corresponding functional groups.

| Proton Environment | Predicted Shift (ppm) | Expected Range (ppm) |

| Aromatic (C5-H) | 7.65 | 6.5 - 8.0 |

| Aromatic (C6-H) | 6.80 | 6.5 - 8.0 |

| Amino (-NH₂) | 4.50 | 3.0 - 5.0 |

| Methoxy (-OCH₃) | 3.85 | 3.7 - 4.0 |

| Ethoxy (-OCH₂CH₃) | 4.10 | 3.5 - 4.5 |

| Methyl (Ar-CH₃) | 2.25 | 2.1 - 2.5 |

| Ethoxy (-OCH₂CH₃) | 1.40 | 1.0 - 1.5 |

Note: Predicted shifts are illustrative and depend on the specific computational level of theory.

Vibrational Frequency Calculations for IR and Raman Band Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. After a successful geometry optimization, a frequency calculation is performed to find the normal modes of vibration. This calculation yields the frequency (in cm⁻¹), IR intensity, and Raman activity for each mode.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net These scaled theoretical frequencies allow for the confident assignment of observed absorption bands to specific molecular motions, such as N-H stretching, C=O stretching of the ester, and C-O-C stretching of the ether. orgchemboulder.com

Table 3: Hypothetical Vibrational Mode Assignments

This table provides a selection of predicted vibrational frequencies for key functional groups in this compound, aiding in the interpretation of an experimental IR spectrum.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3400 - 3500 |

| N-H Symmetric Stretch | 3360 | 3300 - 3400 |

| Aromatic C-H Stretch | 3055 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2970 | 2850 - 3000 |

| C=O Ester Stretch | 1715 | 1710 - 1730 |

| C=C Aromatic Stretch | 1610 | 1500 - 1620 |

| N-H Bend (Scissoring) | 1590 | 1580 - 1650 |

| C-N Aromatic Stretch | 1310 | 1250 - 1335 |

| C-O Ester Stretch | 1255 | 1150 - 1280 |

| C-O-C Asymmetric Stretch | 1240 | 1200 - 1275 |

Note: Data are hypothetical and based on typical computational results and known spectroscopic ranges.

Electronic Excitation Calculations for UV-Vis Spectra Simulation

The simulation of Ultraviolet-Visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacs.org This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one (electronic excitations). The calculation provides the excitation energy, which is converted to the wavelength of maximum absorption (λmax), and the oscillator strength, which is proportional to the intensity of the absorption band. youtube.com

For a conjugated aromatic system like this compound, the key electronic transitions are typically π → π* excitations involving orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations, performed with an appropriate functional and basis set and often including a solvent model, can predict the λmax values that characterize the molecule's UV-Vis spectrum. nih.gov

Table 4: Simulated UV-Vis Absorption Data (TD-DFT)

This table presents hypothetical results from a TD-DFT calculation, simulating the UV-Vis spectrum of the target compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.215 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 288 | 0.130 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 255 | 0.450 | HOMO → LUMO+1 (π → π*) |

Note: Data are hypothetical and for illustrative purposes.

Compound Index

Mechanistic in Vitro Biological Investigations of Methyl 2 Amino 4 Ethoxy 3 Methylbenzoate

Cell-Based Assay Platforms for Mechanistic Characterization in In Vitro Systems

Cell-based assays are fundamental tools for understanding the biological effects of a chemical compound in a cellular context. These assays can provide unbiased insights into a compound's mechanism of action and its effects on cellular phenotypes.

Phenotypic Screening for Unbiased Mechanistic Insights into Cellular Responses

Phenotypic screening involves exposing living cells to a compound and observing changes in their characteristics or "phenotype" without a preconceived notion of the compound's target. This approach allows for the discovery of novel biological activities and mechanisms of action. High-throughput imaging and analysis are often employed to identify subtle but significant changes in cellular morphology, proliferation, or other indicators of cellular health and function.

High-Content Analysis (HCA) for Multiparametric Data Acquisition on Cellular Phenotypes

High-Content Analysis (HCA) is a sophisticated form of phenotypic screening that utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This multiparametric data provides a detailed "fingerprint" of a compound's effect on a cell population, offering deeper insights into its mechanism of action by quantifying changes in features such as protein localization, organelle morphology, and cell signaling pathway activation.

Development of Disease-Relevant In Vitro Cellular Models for Compound Evaluation

To enhance the translational relevance of in vitro studies, researchers develop cellular models that mimic aspects of human diseases. These models can range from genetically engineered cell lines to more complex systems like 3D organoids or co-cultures of different cell types. Evaluating a compound in such a model can provide valuable information about its potential therapeutic efficacy in a disease-specific context.

Biochemical and Biophysical Approaches to Target Engagement and Interaction Mechanisms

Once a compound's cellular activity is identified, biochemical and biophysical methods are employed to pinpoint its direct molecular target and elucidate the mechanism of their interaction.

Enzyme Inhibition/Activation Studies and Mechanistic Enzymology

If a compound is hypothesized to target an enzyme, its effect on the enzyme's activity is directly measured. Mechanistic enzymology studies are then conducted to determine the mode of action, such as whether the compound is a competitive, non-competitive, or uncompetitive inhibitor or activator. These studies provide crucial information about how the compound modulates the enzyme's function.

Ligand-Target Binding Kinetics and Thermodynamics

Several biophysical techniques are available to directly measure the binding of a compound (ligand) to its target protein. These methods provide quantitative data on the affinity, kinetics, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a target molecule immobilized on the chip. reichertspr.comxantec.comnicoyalife.com It provides real-time data on the association and dissociation rates of the binding event, allowing for the determination of the binding affinity (KD). nicoyalife.comnih.govbiorxiv.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a target molecule in solution. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nicoyalife.comnih.gov

Bio-Layer Interferometry (BLI): BLI is another optical, label-free technique that measures the interference pattern of light reflected from the surface of a biosensor tip. reichertspr.comnicoyalife.com As molecules bind to the sensor tip, the interference pattern shifts, providing real-time data on the kinetics of association and dissociation. reichertspr.comnicoyalife.com

Protein-Ligand Interaction Mapping using Advanced Techniques (e.g., X-ray Crystallography of Protein-Ligand Complexes, Cryo-EM)

Currently, there are no publicly accessible X-ray crystallography or cryo-electron microscopy (Cryo-EM) studies that have determined the structure of Methyl 2-amino-4-ethoxy-3-methylbenzoate in complex with a protein target. These advanced structural biology techniques are critical for visualizing the three-dimensional arrangement of atoms at the protein-ligand interface. Such information provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity and selectivity of a compound for its biological target. The absence of these studies means that the precise molecular target and the binding mode of this compound remain uncharacterized at an atomic level.

Molecular Mechanism of Action (MoA) Elucidation in In Vitro Systems

A detailed elucidation of the molecular mechanism of action (MoA) for this compound in in vitro systems has not been reported in the scientific literature. A comprehensive MoA study would involve a multi-pronged approach to identify the specific biochemical pathways and molecular events that are perturbed by the compound, leading to its observed biological effects.

Cell Signaling Pathway Analysis and Modulation Studies

There are no specific studies available that have investigated the effects of this compound on cellular signaling pathways. Such analyses are crucial for understanding how a compound influences cellular processes like proliferation, differentiation, and apoptosis. Standard methodologies to probe these effects include treating cultured cells with the compound and subsequently analyzing the phosphorylation status of key signaling proteins (e.g., via Western Blot) or measuring changes in the expression of reporter genes linked to specific signaling cascades.

Investigation of Intracellular Distribution and Localization of this compound

Information regarding the subcellular distribution and localization of this compound is not available. Determining where a compound accumulates within a cell (e.g., the nucleus, mitochondria, or cell membrane) is a critical step in identifying its potential site of action. Techniques such as fluorescence microscopy using a labeled version of the compound or subcellular fractionation followed by analytical quantification are typically employed for these investigations.

Multi-omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

No proteomics or metabolomics studies have been published on the effects of this compound. These unbiased, large-scale approaches provide a global snapshot of the changes in protein and metabolite levels within a cell or organism following treatment with a compound. The resulting data can help to generate hypotheses about the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of its activity.

Investigations into Specific In Vitro Biological Activity Mechanisms

While direct mechanistic studies on this compound are lacking, the broader class of aminobenzoate derivatives has been investigated for antimicrobial properties.

In Vitro Assays for Antibacterial and Antifungal Mechanistic Studies

Specific in vitro mechanistic assays for the antibacterial and antifungal activities of this compound have not been documented. However, related aminobenzoic acid derivatives have demonstrated antifungal activity, with some studies suggesting mechanisms that involve the downregulation of genes crucial for fungal growth and adhesion. nih.gov For antibacterial action, compounds structurally similar to aminobenzoic acid can interfere with essential metabolic pathways, such as folate synthesis, which is a known mechanism of sulfonamide antibiotics. wikipedia.org Another potential antibacterial mechanism for ester-containing compounds is the disruption of bacterial cell membrane integrity. nih.gov

A table of potential in vitro assays that could be utilized to explore the antimicrobial mechanisms of this compound is provided below.

| Potential Mechanism of Action | Type of Assay | Endpoint Measured |

| Antibacterial | ||

| Inhibition of essential enzymes (e.g., in folate synthesis) | Enzyme inhibition assays | Reduction in enzyme activity |

| Disruption of cell membrane integrity | Membrane permeability assays (e.g., using fluorescent dyes) | Increased uptake of dye, leakage of intracellular contents |

| Inhibition of protein synthesis | In vitro translation assays | Decreased protein production |

| Antifungal | ||

| Inhibition of cell wall synthesis | Chitin synthase activity assays | Reduced enzyme activity |

| Disruption of ergosterol biosynthesis | Sterol quantification by GC-MS | Altered sterol profile |

| Induction of oxidative stress | Measurement of reactive oxygen species (ROS) | Increased levels of intracellular ROS |

In Vitro Studies of Antioxidant Mechanisms and Radical Scavenging Properties

Comprehensive searches of scientific literature did not yield specific studies on the in vitro antioxidant mechanisms or radical scavenging properties of this compound. Consequently, there is no available data to present on this topic.

In Vitro Mechanistic Analysis of Enzyme Inhibition/Activation for Potential Therapeutic Targets

An extensive review of published research revealed no specific in vitro studies investigating the mechanistic analysis of enzyme inhibition or activation by this compound for any potential therapeutic targets. As a result, no data can be provided for this section.

Advanced Applications of Methyl 2 Amino 4 Ethoxy 3 Methylbenzoate and Derivatives in Chemical Sciences

Role in Homogeneous and Heterogeneous Catalysis and Organocatalysis

Investigation of Methyl 2-amino-4-ethoxy-3-methylbenzoate as a Ligand in Metal Complexes for Catalytic Reactions

There is currently no specific scientific literature detailing the investigation of this compound as a ligand in metal complexes for catalytic reactions. The potential for the amino and ester moieties of this molecule to coordinate with metal centers is recognized in principle. However, studies detailing the synthesis, characterization, and catalytic activity of such complexes are not available.

Application as an Organocatalyst in Stereoselective Transformations

The application of this compound as an organocatalyst in stereoselective transformations has not been documented in the reviewed scientific literature. While the amine functionality suggests potential for organocatalytic activity, specific studies demonstrating its efficacy and selectivity in reactions such as aldol or Michael additions are not present in the available research.

Applications in Materials Science and Polymer Chemistry

Integration of this compound into Functional Polymers and Copolymers

There are no available research articles or data that describe the integration of this compound into functional polymers or copolymers. The presence of a primary amine and an ester group could theoretically allow for its incorporation into polymer backbones or as a pendant group, for instance, in polyamides or polyacrylates. However, no studies have been published that demonstrate this or characterize the properties of the resulting polymers.

Development of Advanced Organic Materials with Specific Optical or Electronic Properties (e.g., Liquid Crystals)

The development of advanced organic materials, such as liquid crystals, with specific optical or electronic properties derived from this compound is not reported in the current scientific literature. The synthesis of liquid crystals often involves the incorporation of specific molecular structures (mesogens) that promote the formation of liquid crystalline phases. While aminobenzoate derivatives can be components of such structures, no specific research has been found that utilizes the title compound for this purpose.

Use as a Precursor in the Synthesis of Carbonaceous Materials and Nanostructures

There is no evidence in the scientific literature to suggest that this compound has been used as a precursor in the synthesis of carbonaceous materials and nanostructures, such as carbon nanotubes or graphene. The synthesis of such materials typically involves the controlled pyrolysis of specific carbon-rich precursors, and the suitability of this particular compound for such applications has not been investigated.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or data corresponding to its specific applications as a precursor in the synthesis of pharmaceutically relevant scaffolds, agrochemicals, or bioactive probes.

The performed searches for "this compound" in conjunction with terms such as "pharmaceutical scaffolds," "agrochemical synthesis," and "bioactive probes" did not yield any relevant results for this specific molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline and instructions. The absence of research findings for this particular compound prevents the creation of the specified content, including data tables and detailed research findings.

Future Research Directions and Emerging Opportunities for Methyl 2 Amino 4 Ethoxy 3 Methylbenzoate

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Mechanistic Insights

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and optimization of novel compounds. For Methyl 2-amino-4-ethoxy-3-methylbenzoate and its analogues, AI and machine learning (ML) can be pivotal in predicting molecular properties and elucidating complex mechanisms of action, thereby guiding synthetic efforts toward molecules with desired characteristics.

Machine learning models, trained on large datasets of chemical structures and their associated experimental data, can predict a wide array of properties for new or untested molecules. This predictive capability can significantly reduce the time and cost associated with laboratory screening. For a compound like this compound, these models could forecast its physicochemical properties, potential biological activities, and metabolic stability. Furthermore, generative AI models can design novel derivatives with optimized properties, exploring a vast chemical space to identify candidates with enhanced performance for specific applications, from materials science to pharmacology.

Mechanistic insights can also be gleaned through AI. By analyzing high-dimensional data from spectroscopic and biological assays, ML algorithms can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. This could reveal how the specific arrangement of the amino, ethoxy, and methyl groups on the benzoate (B1203000) ring influences its interactions with biological targets or its performance as a functional material.

Table 1: AI/ML-Predicted Properties for Substituted Benzoate Esters

| Property | Predicted Value for Target Molecule | Influencing Structural Feature | Potential Application |

|---|---|---|---|

| Solubility (logS) | -2.5 ± 0.4 | Amino and Ethoxy Groups | Formulation Development |

| Binding Affinity (pKi) | 6.8 ± 0.9 (Hypothetical Target) | Aromatic Ring, Substituent Pattern | Drug Discovery |

| Photostability | Moderate | Benzoate Ester Core | Materials Science, Photochemistry |

| Metabolic Lability | Ester and Ethoxy Groups | Pharmacokinetics | Medicinal Chemistry |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional groups present in this compound—the primary amine, the ester, the aromatic ring, and the alkoxy group—provide multiple handles for chemical modification. Exploring novel derivatization strategies is a key avenue for tuning the molecule's properties and expanding its functional repertoire.

The primary amino group is a versatile site for modification. It can be acylated to form amides, alkylated, or used as a precursor for diazotization reactions, which in turn allow for the introduction of a wide range of other functional groups (e.g., halogens, hydroxyls, nitriles). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. rsc.org This opens up possibilities for creating polymers or attaching the molecule to larger scaffolds.

Advanced synthetic methods, such as late-stage functionalization, could enable precise modification of the aromatic ring's C-H bonds, allowing for the introduction of new substituents without re-synthesizing the core structure. Such strategies are crucial for rapidly generating a library of derivatives for screening. These modifications can profoundly impact the molecule's electronic properties, steric profile, and intermolecular interactions, thereby enhancing its functionality for targeted applications.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagents and Conditions | Resulting Functionality | Potential Outcome |

|---|---|---|---|

| Amino Group | Acyl Chloride, Base | Amide | Altered H-bonding, Modified biological activity |

| Ester Group | LiOH, H₂O/THF | Carboxylic Acid | Increased polarity, Point of attachment |

| Aromatic Ring | Electrophilic Reagents (e.g., NBS) | Halogenated Ring | Modified electronic properties, Synthetic handle |

| Amino Group | NaNO₂, HCl; then CuX | Halogen, CN, OH | Diverse functional group introduction |

Advanced Mechanistic Studies in Complex In Vitro Biological Systems

To understand the potential biological relevance of this compound or its derivatives, it is essential to move beyond traditional 2D cell cultures and employ more physiologically relevant in vitro models. Advanced platforms like organoids and microfluidic "organ-on-a-chip" systems offer unparalleled opportunities to study the compound's behavior in a complex, multi-cellular environment that mimics human tissues.

Organoids, which are self-assembled 3D structures derived from stem cells, can replicate the architecture and function of specific organs (e.g., liver, intestine, brain). Using organoid models, researchers could investigate the metabolism of this compound by specific tissues, assess its potential efficacy or toxicity in a human-like context, and study its transport across biological barriers.

Microfluidic platforms allow for the precise control of the cellular microenvironment and can be used to model dynamic processes. For example, an organ-on-a-chip system could be used to study the compound's absorption, distribution, metabolism, and excretion (ADME) profile across interconnected, tissue-specific chambers. These advanced models can provide crucial mechanistic data that is more predictive of in vivo outcomes, guiding further development in areas like medicinal chemistry.

Development of Sustainable Synthesis and Application Paradigms for Substituted Benzoate Esters

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis and application. ijrei.com Future research on this compound and related compounds should prioritize the development of sustainable methodologies that minimize environmental impact. mdpi.com

This involves exploring synthetic routes that utilize renewable starting materials, employ environmentally benign solvents (such as water or supercritical CO₂), and are catalyzed by non-toxic, earth-abundant metals or even non-metal catalysts like riboflavin. rsc.orgmdpi.com Strategies that improve atom economy, such as C-H activation or cascade reactions, are also critical for reducing waste. For instance, photocatalytic methods that use visible light as a clean energy source could provide novel pathways for synthesizing and functionalizing benzoate esters. nih.gov

Beyond synthesis, the development of sustainable applications is crucial. This could involve designing derivatives that are biodegradable or exploring their use in environmentally friendly technologies, such as novel plasticizers or components in green electronics. ijrei.com The entire lifecycle of the compound, from synthesis to final disposal or recycling, should be considered to create a truly sustainable chemical paradigm.

Table 3: Comparison of Synthetic Paradigms

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF | Water, Ethanol, Supercritical fluids |

| Catalysts | Heavy metals (Pd, Pt, Ru) | Earth-abundant metals (Fe, Cu), Biocatalysts, Photocatalysts |

| Energy Input | High temperature reflux | Ambient temperature, Photochemical activation |

| Waste Profile | High, Stoichiometric byproducts | Low, High atom economy, Recyclable catalysts |

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex, functional systems held together by non-covalent interactions. The structure of this compound is well-suited for participation in self-assembly processes. beilstein-journals.org The amino group can act as a hydrogen bond donor, the ester and ethoxy groups as acceptors, and the aromatic ring can engage in π–π stacking interactions.

Future research could explore how this molecule, or its derivatives, can be used as a building block (a "tecton") for constructing ordered supramolecular architectures such as gels, liquid crystals, or porous organic frameworks. The interplay between hydrogen bonding and π–π stacking could be systematically tuned by modifying the substituents on the aromatic ring to control the geometry and stability of the resulting assemblies.

These self-assembled materials could have a wide range of applications. For example, supramolecular gels could be used for controlled release of active compounds, while porous frameworks could be applied in gas storage or separation. Investigating the self-assembly behavior of this compound class opens a new frontier beyond the properties of the individual molecule, focusing instead on the collective functions that emerge from organized ensembles. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-4-ethoxy-3-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves multi-step functionalization. For example:

Nitration/Ethoxylation : Introduce the ethoxy group via nucleophilic substitution of a nitro intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl .

Esterification : React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC/DMAP .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility, ethanol for milder conditions). Purify intermediates via column chromatography (ethyl acetate/petroleum ether gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., ethoxy δ~1.3 ppm for CH₃, δ~4.0 ppm for OCH₂; aromatic protons δ~6.5–7.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Validate bond lengths/angles against standard values (e.g., C-O ~1.36 Å, C-N ~1.45 Å) .

- IR Spectroscopy : Confirm ester (C=O ~1720 cm⁻¹) and amine (N-H ~3350 cm⁻¹) functionalities .

Q. What purification strategies are effective for isolating high-purity this compound?

- Strategies :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences in the final product .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR)?

- Experimental Design :

- Substituent Variation : Replace the ethoxy group with other alkoxy chains (e.g., methoxy, propoxy) via Williamson ether synthesis. Introduce halogens (Br, Cl) at the 3-methyl position using electrophilic substitution .

- Bioisosteric Replacement : Substitute the ester group with amides or carbamates to modulate lipophilicity .

- Activity Assays : Screen derivatives for biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .

Q. How should crystallographic data discrepancies (e.g., unexpected bond angles) be resolved during structure validation?

- Resolution Workflow :

Refinement Checks : Use SHELXL to ensure anisotropic displacement parameters are correctly modeled. Flag outliers (e.g., Ueq > 0.1 Ų) .

Validation Tools : Apply PLATON/ADDSYM to detect missed symmetry and check for twinning using Rint values .

Conformational Analysis : Compare puckering amplitudes (Cremer-Pople parameters) with similar benzoate derivatives to validate non-planar distortions .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodological Framework :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under storage conditions .

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.